REACTION_CXSMILES
|
[O:1]([N:9]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[Si](C(C)(C)C)(C)C.F[B-](F)(F)F.[Na+]>>[CH2:17]([N:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[OH:1])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
tert-Butyldimethylsiloxy-N,N-dibenzylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([Si](C)(C)C(C)(C)C)N(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
Compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The tert-butyldimethylfluorosilane could be distilled off at 62°-64° C. in 82% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |